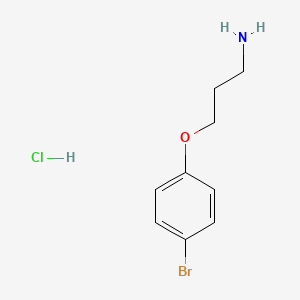

3-(4-Bromophenoxy)propan-1-amine, HCl

Description

Structural Classification and Functional Group Analysis of 3-(4-Bromophenoxy)propan-1-amine, HCl

3-(4-Bromophenoxy)propan-1-amine, HCl is an organic salt that is structurally characterized by several key functional groups which dictate its chemical behavior and potential interactions. The molecule is composed of a central propan-1-amine chain, which is a three-carbon alkyl chain with a primary amine group (-NH2) at one terminus. This amine group is basic and readily forms a hydrochloride salt (-NH3+Cl-) in the presence of hydrochloric acid, enhancing its stability and water solubility.

The propane (B168953) chain is linked via an ether bond (-O-) to a para-substituted bromophenyl group. This aromatic ring is substituted with a bromine atom (-Br) at the fourth position relative to the ether linkage. The presence of the ether linkage provides a degree of conformational flexibility, while the brominated aromatic ring introduces lipophilicity and the potential for halogen bonding interactions.

The key functional groups are:

Primary Amine (as a hydrochloride salt): Confers basicity and is a key site for biological interactions.

Ether Linkage: Connects the aliphatic and aromatic portions of the molecule.

Bromophenyl Group: A halogenated aromatic ring that influences the electronic properties and steric profile of the compound.

The combination of these groups classifies the compound as a halogenated aromatic ether with a primary amine side chain.

Below is a table summarizing the key identifiers for 3-(4-Bromophenoxy)propan-1-amine and its hydrochloride salt.

| Identifier | Value |

| Compound Name | 3-(4-Bromophenoxy)propan-1-amine, HCl |

| CAS Number (HCl salt) | 1354972-28-3 chemscene.com |

| Molecular Formula (HCl salt) | C9H13BrClNO chemscene.com |

| Molecular Weight (HCl salt) | 266.56 g/mol chemscene.com |

| Molecular Formula (Free Base) | C9H12BrNO nih.gov |

The Significance of the Bromophenoxypropane Amine Scaffold in Contemporary Organic Chemistry

The phenoxypropanamine core is a well-established pharmacophore found in a number of therapeutic agents. For instance, analogs such as those with a methoxy (B1213986) group instead of bromine, like 3-(4-methoxyphenoxy)propan-1-amine, are recognized as integral components in the synthesis of diverse pharmaceuticals. chemicalbook.com The propanamine side chain provides a basic center that can engage in ionic interactions with acidic residues in proteins, a common feature in receptor and enzyme binding.

The incorporation of a bromine atom on the phenyl ring further enhances the medicinal chemistry potential of the scaffold. Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its target protein. Furthermore, the lipophilic nature of the bromine atom can influence the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Overview of Potential Academic Research Trajectories for the Compound

Given the structural features of 3-(4-Bromophenoxy)propan-1-amine, HCl, several promising research trajectories can be envisioned. These research avenues are largely predicated on the known biological activities of structurally related compounds and the inherent chemical reactivity of the scaffold.

Exploration as a Serotonin (B10506) and Norepinephrine Reuptake Inhibitor Analog:

A primary area of research interest lies in its potential as a modulator of monoamine transporters. The phenoxypropanamine scaffold is a core component of several selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). For example, the well-known antidepressant fluoxetine (B1211875) contains a trifluoromethyl-substituted phenoxypropylamine core. Given this precedent, 3-(4-Bromophenoxy)propan-1-amine could be investigated for its ability to inhibit the reuptake of serotonin and/or norepinephrine. Research in this area would involve in vitro binding assays with monoamine transporters and subsequent in vivo studies to assess its potential antidepressant or anxiolytic effects.

Development of Novel Beta-Adrenergic Receptor Ligands:

The phenoxypropanamine structure is also reminiscent of the aryloxypropanolamine class of beta-blockers, which are used to treat various cardiovascular conditions. Although lacking the characteristic hydroxyl group on the propane chain, the fundamental scaffold could serve as a starting point for the synthesis of novel beta-adrenergic receptor ligands. Research could focus on the synthesis of derivatives with modifications to the amine and the aromatic ring to optimize binding to beta-adrenergic receptor subtypes. The pharmacological activity of such analogs would be of significant interest. nih.gov

Application as a Building Block in the Synthesis of More Complex Molecules:

Beyond its potential intrinsic bioactivity, 3-(4-Bromophenoxy)propan-1-amine, HCl is a valuable building block for organic synthesis. The primary amine can be readily derivatized to form amides, sulfonamides, and other functional groups, allowing for its incorporation into larger, more complex molecular architectures. The bromine atom on the phenyl ring provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of a wide variety of substituents. This synthetic versatility makes it a useful starting material for the creation of chemical libraries for high-throughput screening against a range of biological targets.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-bromophenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5H,1,6-7,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDFALZVXOLZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 4 Bromophenoxy Propan 1 Amine, Hcl

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. amazonaws.comicj-e.org For 3-(4-Bromophenoxy)propan-1-amine, the primary disconnections involve breaking the molecule at its key functional groups: the ether linkage and the amine.

A logical disconnection occurs at the C-O ether bond . This approach simplifies the molecule into two synthons: a 4-bromophenoxide ion and a 3-aminopropyl cation equivalent. The corresponding real-world reagents would be 4-bromophenol (B116583) and a 3-halopropan-1-amine or a protected version thereof. This disconnection is strategically sound as it breaks the molecule into two relatively simple fragments. ias.ac.in

Alternatively, a C-N bond disconnection can be considered. This would yield a 3-(4-bromophenoxy)propyl electrophile and an ammonia (B1221849) equivalent. While feasible, this route might present challenges in selectively introducing the amine group without side reactions.

The choice between these disconnections often depends on the availability and reactivity of the starting materials and the desire to avoid problematic chemoselectivity issues, such as the alkylation of a phenol (B47542) in the presence of a basic nitrogen atom. amazonaws.com

Established Synthetic Routes and Mechanistic Investigations

The most prevalent method for synthesizing 3-(4-Bromophenoxy)propan-1-amine is based on the Williamson ether synthesis . This classic SN2 reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide.

In a typical procedure, 4-bromophenol is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the 4-bromophenoxide nucleophile. This is subsequently reacted with a suitable three-carbon electrophile bearing a protected or latent amine group. A common choice is N-(3-chloropropyl)phthalimide. The phthalimide (B116566) group serves as a protecting group for the amine, preventing it from interfering with the etherification step. The final step involves the deprotection of the phthalimide group, typically through hydrazinolysis with hydrazine (B178648) hydrate, to liberate the free primary amine. The resulting amine is then treated with hydrochloric acid to afford the desired hydrochloride salt.

Mechanistically, the Williamson ether synthesis proceeds via a backside attack of the phenoxide on the carbon atom bearing the halide. This results in the formation of the ether bond and the displacement of the halide ion.

Another established, though less common, approach involves the Michael addition of 4-bromophenol to acrylonitrile, followed by the reduction of the resulting nitrile to the primary amine. This method offers an alternative pathway to the carbon-oxygen bond formation.

Development of Novel and Efficient Synthetic Protocols

To enhance the efficiency of the synthesis of 3-(4-Bromophenoxy)propan-1-amine, researchers have explored various modern synthetic techniques.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. mdpi.comjddhs.comresearchgate.net By using microwave irradiation, the reaction times for the etherification step can be significantly reduced from hours to minutes, often leading to higher yields and cleaner product formation compared to conventional heating methods. jddhs.comresearchgate.net

The use of phase-transfer catalysts (PTCs) , such as quaternary ammonium (B1175870) salts, can also improve the efficiency of the Williamson ether synthesis, particularly when dealing with biphasic reaction mixtures (e.g., an aqueous solution of the phenoxide and an organic solution of the alkyl halide). The PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, thereby increasing the reaction rate.

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.comjddhs.com For the synthesis of 3-(4-Bromophenoxy)propan-1-amine, several green approaches can be considered.

One key aspect is the use of greener solvents . mdpi.com Traditional syntheses often employ volatile organic compounds (VOCs). Replacing these with more environmentally friendly solvents, such as water, ethanol, or even performing the reaction under solvent-free conditions, can significantly reduce the environmental impact. mdpi.comejcmpr.com

Process Optimization for Enhanced Yields, Purity, and Scalability

For the industrial production of 3-(4-Bromophenoxy)propan-1-amine hydrochloride, optimizing the synthetic process is crucial to ensure high yields, purity, and cost-effectiveness on a large scale.

A systematic approach to process optimization involves studying the impact of various reaction parameters. This includes:

| Parameter | Objective |

| Base | Selecting a cost-effective and efficient base for the deprotonation of 4-bromophenol. |

| Solvent | Choosing a solvent that provides good solubility for the reactants and facilitates a high reaction rate. |

| Temperature | Identifying the optimal temperature to maximize the reaction rate while minimizing the formation of byproducts. |

| Reaction Time | Determining the minimum time required for the reaction to reach completion to maximize reactor throughput. |

| Purification | Developing a robust and scalable purification method, such as crystallization, to achieve the desired purity of the final product. |

The final step of salt formation, where the free amine is converted to its hydrochloride salt, also requires optimization. The choice of solvent and the method of adding hydrochloric acid can significantly influence the yield and crystal form of the product. For instance, reacting the fluoxetine (B1211875) free base with hydrochloric acid in ether is a method used for a similar compound. google.com

By carefully controlling these parameters, a robust, efficient, and scalable process for the synthesis of 3-(4-Bromophenoxy)propan-1-amine hydrochloride can be established.

Chemical Reactivity and Derivatization Strategies of 3 4 Bromophenoxy Propan 1 Amine, Hcl

Transformations Involving the Primary Amine Functionality

The primary amine group (—NH₂) on the propyl chain is a key site for a variety of chemical transformations. Its nucleophilicity allows it to readily react with electrophilic partners, enabling chain extension, alkylation, and the formation of complex nitrogen-containing moieties.

Nucleophilic Acyl Substitution and Amide Formation Reactions

The primary amine of 3-(4-bromophenoxy)propan-1-amine functions as an effective nucleophile in nucleophilic acyl substitution reactions to form stable amide bonds. This reaction typically involves treating the amine with an acylating agent, such as an acid chloride or acid anhydride, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., a chloride ion) to yield the corresponding N-substituted amide. This amidation is a robust and high-yielding transformation used extensively in the synthesis of pharmaceuticals and other functional materials. nanobioletters.com For example, reacting 3-(4-bromophenoxy)propan-1-amine with various acyl chlorides produces a diverse library of N-[3-(4-bromophenoxy)propyl]amides.

| Acylating Agent (R-COCl) | Product Name | Product Structure |

|---|---|---|

| Acetyl Chloride | N-[3-(4-Bromophenoxy)propyl]acetamide | |

| Benzoyl Chloride | N-[3-(4-Bromophenoxy)propyl]benzamide | |

| Cyclopropanecarbonyl Chloride | N-[3-(4-Bromophenoxy)propyl]cyclopropanecarboxamide |

Reductive Amination and Selective Alkylation Studies

Reductive amination is a highly versatile method for the N-alkylation of primary amines. masterorganicchemistry.com This two-step, one-pot process involves the reaction of the amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. organic-chemistry.orgsigmaaldrich.com This method avoids the common problem of over-alkylation often seen in direct alkylation with alkyl halides. masterorganicchemistry.com

The reaction is typically performed in the presence of a mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are common reagents for this purpose. masterorganicchemistry.comnih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups. organic-chemistry.org By selecting different carbonyl compounds, a variety of alkyl groups can be selectively introduced onto the nitrogen atom of 3-(4-bromophenoxy)propan-1-amine.

| Carbonyl Compound | Reducing Agent | Product Name | Product Structure |

|---|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | N-Methyl-3-(4-bromophenoxy)propan-1-amine | |

| Acetone | NaBH₃CN | N-Isopropyl-3-(4-bromophenoxy)propan-1-amine | |

| Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexyl-3-(4-bromophenoxy)propan-1-amine |

Synthesis of Imine and Enamine Intermediates

The reaction of a primary amine with an aldehyde or a ketone yields an imine, also known as a Schiff base. masterorganicchemistry.commasterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.org The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.org

Imines are important synthetic intermediates. masterorganicchemistry.com Their C=N double bond can be reduced to form secondary amines (as in reductive amination), or they can be attacked by nucleophiles to generate more complex amine derivatives. The formation of an imine from 3-(4-bromophenoxy)propan-1-amine is the first and crucial step in its reductive alkylation and can be isolated under appropriate conditions. Since the starting material is a primary amine, it will form imines, not enamines, which are typically formed from secondary amines. libretexts.org

| Carbonyl Compound | Reaction Conditions | Product Name | Product Structure |

|---|---|---|---|

| Benzaldehyde | Toluene, reflux, Dean-Stark trap | (E)-N-Benzylidene-3-(4-bromophenoxy)propan-1-amine | |

| 4-Methoxybenzaldehyde | Ethanol, catalytic acid, reflux | (E)-3-(4-Bromophenoxy)-N-(4-methoxybenzylidene)propan-1-amine |

Cyclization Reactions Employing the Amine Moiety in Heterocycle Construction

The primary amine of 3-(4-bromophenoxy)propan-1-amine can be a key component in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. nih.govresearchgate.net The amine can act as a nitrogen nucleophile in intramolecular cyclizations or as a building block in multicomponent reactions to construct rings.

For example, after conversion to a suitable derivative, the amine can participate in cyclization cascades. One strategy involves reacting the amine with a molecule containing both an electrophilic site and a group that can undergo a subsequent ring-closing reaction. Three-component reactions, where the amine, a carbonyl compound, and a third component with a suitable functional group are combined in one pot, offer an efficient route to complex heterocycles like substituted pyridines or chromenes. nih.gov Another approach involves the reaction with ketenes, which can undergo nucleophilic attack by the amine followed by cyclization to form lactams or other nitrogen-containing rings. nih.gov

| Reaction Type | Key Reagents | Potential Heterocyclic Product Core |

|---|---|---|

| Pictet-Spengler Reaction | Aldehyde (e.g., formaldehyde), followed by cyclization | Tetrahydro-β-carboline analogue |

| Hantzsch Dihydropyridine Synthesis | β-ketoester, Aldehyde | Dihydropyridine |

| Quinazolinone Synthesis | 2-Aminobenzoyl derivative | Quinazolinone |

Functionalization and Modification of the Bromophenoxy Substructure

The aryl bromide moiety provides a versatile handle for modifying the phenoxy part of the molecule, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The carbon-bromine (C-Br) bond in 3-(4-bromophenoxy)propan-1-amine is a prime site for palladium-catalyzed cross-coupling. These reactions typically involve an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.orglibretexts.org The primary amine on the side chain may require protection (e.g., as a Boc-carbamate) prior to the coupling reaction, depending on the reaction conditions and the other reagents involved.

Suzuki Reaction: Couples the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures. youtube.comorganic-chemistry.org

Heck Reaction: Forms a new C-C bond by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylated arenes. youtube.com

Sonogashira Reaction: Joins the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to create arylalkynes. organic-chemistry.orgwikipedia.orglibretexts.org

Buchwald-Hartwig Amination: Forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction provides a direct route to N,N'-diaryl or N-alkyl-N-aryl amines and is crucial for synthesizing complex nitrogen-containing molecules. nih.govorganic-chemistry.org

| Reaction | Coupling Partner | Typical Catalyst System (Pd Source / Ligand) | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃, Cs₂CO₃ | Biphenyl derivative |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Stilbene derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | Diphenylacetylene derivative |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu, K₃PO₄ | Diphenylamine derivative |

Directed Ortho-Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings by deprotonation at a position ortho to a directing metalation group (DMG), followed by quenching the resulting aryllithium or related organometallic species with an electrophile. wikipedia.orgorganic-chemistry.org For 3-(4-Bromophenoxy)propan-1-amine, the ether oxygen atom can act as a DMG, directing metalation to the C3 and C5 positions of the aromatic ring.

For this reaction to be successful, the primary amine must first be protected, typically as a carbamate (B1207046) (e.g., Boc) or a tertiary amine, to prevent it from reacting with the strong organolithium bases (like n-butyllithium or sec-butyllithium) used for the deprotonation step. wikipedia.orgharvard.edu The protected amine can also influence the regioselectivity of the metalation. The ether group is considered a moderate DMG. organic-chemistry.org The process involves the coordination of the lithium atom to the ether oxygen, which increases the kinetic acidity of the adjacent ortho-protons, facilitating their removal by the alkyllithium base. wikipedia.org

Once the ortho-lithiated species is formed, it can be trapped with a wide variety of electrophiles to introduce new functional groups. This strategy provides a direct route to contiguously substituted phenoxypropane derivatives.

Table 1: Potential Electrophilic Quenching Reactions Following Directed Ortho-Metalation

| Electrophile | Reagent Example | Resulting Functional Group |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |

| Alkyl Halides | Methyl Iodide | Methyl Group |

| Disulfides | Dimethyl Disulfide | Methylthio Group |

| Boronic Esters | Isopropyl Pinacol Borate | Boronic Ester |

| Halogenating Agents | N-Bromosuccinimide (NBS) | Bromo Group |

Nucleophilic Aromatic Substitution (SNAr) Investigations on the Halogenated Aromatic Ring

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The classical SNAr mechanism requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. libretexts.org

In the case of 3-(4-Bromophenoxy)propan-1-amine, the aromatic ring is not sufficiently electron-deficient for classical SNAr to occur under standard conditions. The phenoxy ether is an electron-donating group by resonance, and the propylamino side chain is also weakly donating, making the ring electron-rich and thus inert to this reaction pathway. masterorganicchemistry.com For SNAr to proceed, the rate-determining step is typically the initial attack of the nucleophile, and the reactivity of the leaving group follows the order F > Cl > Br > I, which is opposite to the trend of carbon-halogen bond strength. masterorganicchemistry.com

However, modern synthetic methods have explored transition-metal-catalyzed SNAr reactions. For instance, rhodium or ruthenium catalysts can coordinate to the aromatic ring, rendering it more electrophilic and susceptible to nucleophilic attack even without strong activating groups. nih.gov Investigation into such catalytic systems could therefore provide a potential, albeit non-classical, route for the nucleophilic displacement of the bromide on this substrate.

Alternative Functionalization of the Aryl Bromide

The most versatile and widely applicable strategies for modifying the aryl bromide moiety involve transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is an ideal handle for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.orgresearchgate.net The reaction is tolerant of a wide range of functional groups and reaction conditions are generally mild. For a substrate like 3-(4-Bromophenoxy)propan-1-amine (with the amine group likely protected), a variety of aryl, heteroaryl, or vinyl boronic acids could be coupled to replace the bromine atom.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds by reacting an aryl halide with an amine, amide, or carbamate. wikipedia.orgorganic-chemistry.org This reaction would allow for the synthesis of diaryl ethers with a different nitrogen-containing substituent at the 4-position, effectively replacing the bromine with a new amine functionality. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acsgcipr.orglibretexts.org The choice of ligand is critical and several "generations" of sterically hindered and electron-rich phosphine ligands have been developed to improve reaction scope and efficiency. wikipedia.org

Table 2: Representative Conditions for Cross-Coupling Reactions on Analogous Aryl Bromides

| Reaction Type | Aryl Bromide Example | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield | Ref. |

| Suzuki-Miyaura | 4-Bromophenol (B116583) | Phenylboronic Acid | Pd/C | K₂CO₃ | Water/Ethanol | >95% | researchgate.net |

| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic Acid | Pd(II)-complex | KOH | Water | >99% | arkat-usa.org |

| Suzuki-Miyaura | 4-Bromobenzene | Phenylboronic Acid | Pd/Si₃N₄ | Na₂CO₃ | DME/Water | ~98% | researchgate.net |

| Buchwald-Hartwig | Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | High | wikipedia.org |

| Buchwald-Hartwig | 3-Bromothiophene | Aryl Amine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 88-96% | youtube.com |

Elaboration and Diversification of the Propane (B168953) Linker

The three-carbon aliphatic chain, or "linker," separating the phenoxy ring and the primary amine is a crucial element for modification to tune the molecule's physical and chemical properties. Diversification can be achieved through reactions of the primary amine or by synthesizing analogues with modified linker structures.

The primary amine is a versatile functional group that can readily undergo a variety of transformations:

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form stable amide or sulfonamide derivatives.

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines with diverse substituents.

Beyond direct functionalization of the amine, the entire linker can be strategically modified. In fields like medicinal chemistry, "linkerology" is a key strategy where the length, rigidity, and polarity of a linker are systematically altered to optimize biological activity or other properties. nih.govnih.gov For example, analogues could be synthesized with shorter (ethyl) or longer (butyl, pentyl) chains. biosyn.com Rigidity can be introduced by incorporating cyclic structures like cyclopropane (B1198618) rings within the linker. Furthermore, heteroatoms can be introduced into the chain, for instance, to create an ether or amide linkage, which can significantly alter properties such as solubility and hydrogen bonding capacity. Such modifications are typically achieved not by altering the existing linker, but by synthesizing the entire molecule from different starting materials.

Applications As a Building Block and Scaffold in Advanced Organic Synthesis

Design and Synthesis of Novel Chemical Entities Incorporating the 3-(4-Bromophenoxy)propan-1-amine Scaffold

The primary amine of the scaffold serves as a potent nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination to forge new carbon-nitrogen bonds. This allows for the introduction of diverse substituents. Concurrently, the 4-bromophenyl moiety is a key handle for modern palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This dual reactivity enables the systematic and modular construction of new chemical entities.

A significant application of this scaffold is in the synthesis of precursors for biologically active molecules. For instance, it is a known intermediate in the synthesis of Fezalomine, an antidepressant. The synthesis involves leveraging the amine and the bromophenyl groups in separate, controlled steps to build the final complex structure. The flexibility of the propanoxy chain is also a critical design element, influencing the conformational properties of the final products.

| Derivative Type | Synthetic Reaction | Key Reagents | Significance |

| N-Acylated Derivatives | Amide Coupling | Acid chlorides, Carboxylic acids, Coupling agents (e.g., DCC, EDC) | Introduction of varied R-groups, modulation of electronic and steric properties. |

| N-Alkylated Derivatives | Reductive Amination | Aldehydes, Ketones, Reducing agents (e.g., NaBH(OAc)₃) | Creation of secondary and tertiary amines with diverse functionalities. |

| Aryl-Coupled Biaryls | Suzuki Coupling | Arylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Formation of C-C bonds to create complex biaryl systems. researchgate.net |

| Aryl-Aminated Products | Buchwald-Hartwig Amination | Amines, Palladium catalyst, Ligands (e.g., BINAP) | Formation of C-N bonds, linking the scaffold to other nitrogen-containing moieties. |

Utility in the Construction of Complex Heterocyclic Systems and Fused Ring Structures

The structure of 3-(4-Bromophenoxy)propan-1-amine is well-suited for intramolecular reactions to form heterocyclic systems. Following an initial modification of the primary amine, the resulting intermediate can undergo a ring-closing reaction involving the bromophenyl group.

For example, after N-acylation with a suitable partner, an intramolecular Heck reaction could be envisioned, where the aryl bromide couples with a newly introduced olefin to form a nitrogen-containing heterocycle. Similarly, a Pictet-Spengler type reaction could be adapted. After converting the amine to an appropriate imine, an intramolecular electrophilic substitution onto an activated aromatic ring (formed via a prior coupling reaction at the bromide position) could yield complex fused systems. Heterocyclic enamines, which are versatile intermediates for the synthesis of various heterocyclic compounds, can be generated through specific reaction pathways, highlighting the potential of amine-containing building blocks in creating cyclic structures. sci-hub.box

The synthesis of quinoline (B57606) and azepine derivatives often involves the propargylation of amines as a key step, leading to intermediates that can be cyclized into fused heterocyclic products. mdpi.com This highlights a potential pathway where the amine of the title compound could be propargylated and subsequently used to construct such ring systems.

Role in the Synthesis of Diverse Compound Libraries for Chemical Biology Research

In chemical biology and drug discovery, the generation of compound libraries with high structural diversity is crucial for screening against biological targets. The modular nature of 3-(4-Bromophenoxy)propan-1-amine makes it an excellent scaffold for combinatorial chemistry.

Researchers can employ a divergent synthetic strategy. Starting with the core scaffold, the amine can be reacted with a library of diverse carboxylic acids or aldehydes. Subsequently, the aryl bromide of each of these products can be subjected to a parallel set of Suzuki or Buchwald-Hartwig coupling reactions with another library of boronic acids or amines. This two-dimensional diversification approach can rapidly generate a large matrix of unique compounds from a single, common intermediate. Such libraries of amino acid derivatives are instrumental in the discovery of novel candidates targeting multidrug-resistant pathogens. nih.gov The use of versatile building blocks, especially amines, is fundamental in synthesizing a multitude of organic compounds for pharmaceuticals, agrochemicals, and dyes. amerigoscientific.com

Example of a Two-Dimensional Library Synthesis Design:

| Suzuki Partner 1 (e.g., Phenylboronic acid) | Suzuki Partner 2 (e.g., Thiopheneboronic acid) | Suzuki Partner 3 (e.g., Pyridineboronic acid) | |

| Amide from Acid 1 | Final Compound A1 | Final Compound A2 | Final Compound A3 |

| Amide from Acid 2 | Final Compound B1 | Final Compound B2 | Final Compound B3 |

| Amide from Acid 3 | Final Compound C1 | Final Compound C2 | Final Compound C3 |

Exploration of Stereochemical Applications and Chiral Pool Integration

While the parent compound, 3-(4-Bromophenoxy)propan-1-amine, is achiral, its derivatives can possess stereocenters, opening avenues for stereochemical applications. The synthesis of enantiopure compounds is critical in medicinal chemistry, as different enantiomers can have vastly different biological activities.

Chirality can be introduced in several ways:

Chiral Derivatization: The primary amine can be reacted with a chiral acid or auxiliary to form diastereomers that can be separated chromatographically.

Asymmetric Synthesis: An prochiral derivative of the scaffold could undergo an asymmetric reaction. For instance, reduction of an imine formed from the amine could be accomplished with a chiral reducing agent to yield a single enantiomer of a secondary amine.

Chiral Pool Synthesis: While not directly derived from a common chiral pool starting material, the scaffold can be used to synthesize chiral targets. For example, the synthesis of chiral isoindolinones has been achieved through a cascade reaction involving chiral N-tert-butanesulfinyl imines, demonstrating a pathway for creating stereochemically defined products from amine-containing precursors. mdpi.com

The development of methods for the diastereoselective synthesis of homopropargylic amines often utilizes N-tert-butylsulfinylimines, which are derived from primary amines. mdpi.com This approach could be applied to 3-(4-Bromophenoxy)propan-1-amine to generate enantiopure building blocks for more complex and stereochemically defined targets.

Computational Chemistry and Molecular Modeling Investigations of 3 4 Bromophenoxy Propan 1 Amine, Hcl and Its Derivatives

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical in determining its physical, chemical, and biological properties. For a flexible molecule like 3-(4-bromophenoxy)propan-1-amine, with several rotatable bonds, a multitude of conformations are possible. Conformational analysis aims to identify the stable conformers and to map the potential energy surface that governs their interconversion.

The key rotatable bonds in 3-(4-bromophenoxy)propan-1-amine are the C-O bond of the ether linkage and the C-C bonds of the propane (B168953) chain. The rotation around these bonds gives rise to a complex energy landscape with several local minima, corresponding to stable conformers, and transition states that represent the energy barriers between them. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, in conjunction with computational methods, are often employed to study the solution-state conformations of such molecules. nih.gov

A hypothetical energy landscape for 3-(4-bromophenoxy)propan-1-amine might reveal that the most stable conformers adopt a folded or extended structure, influenced by intramolecular interactions such as hydrogen bonding between the amine group and the ether oxygen.

Table 1: Hypothetical Relative Energies of 3-(4-Bromophenoxy)propan-1-amine Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) |

| A (Extended) | 180° | 180° | 0.00 |

| B (Gauche) | 180° | 60° | 1.2 |

| C (Folded) | 60° | 60° | 2.5 |

| D (Partially Folded) | 120° | 180° | 1.8 |

Note: This table is for illustrative purposes and the values are not derived from actual experimental data.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for investigating the electronic structure and reactivity of molecules. nih.gov For 3-(4-bromophenoxy)propan-1-amine, DFT calculations can be used to determine a wide range of properties, including molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). nih.gov

The distribution of electron density, as visualized by the MEP, can identify the electron-rich and electron-poor regions of the molecule, which are indicative of its reactivity towards electrophiles and nucleophiles. The negatively charged oxygen and bromine atoms, along with the lone pair on the nitrogen atom, are expected to be nucleophilic centers, while the protonated amine group would be an electrophilic site.

The energies of the HOMO and LUMO are crucial for understanding the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For 3-(4-bromophenoxy)propan-1-amine, the HOMO is likely to be localized on the electron-rich bromophenoxy ring, while the LUMO may be distributed over the propanamine side chain.

Table 2: Hypothetical DFT-Calculated Properties for 3-(4-Bromophenoxy)propan-1-amine

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

| Mulliken Charge on Bromine | -0.15 e |

| Mulliken Charge on Nitrogen | -0.45 e |

Note: This table is for illustrative purposes and the values are not derived from actual experimental data.

Molecular Dynamics Simulations for Solvent Interactions and Stability Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions with the surrounding environment, such as a solvent. nih.govresearchgate.net For 3-(4-bromophenoxy)propan-1-amine hydrochloride, which is likely to be studied in an aqueous solution, MD simulations can reveal crucial information about its solvation and stability.

In an aqueous environment, the protonated amine group will form strong hydrogen bonds with water molecules. The ether oxygen can also act as a hydrogen bond acceptor. These interactions will significantly influence the molecule's conformation and dynamics. MD simulations can track the formation and breaking of these hydrogen bonds over the simulation time. nih.gov

The stability of the molecule in solution can be assessed by monitoring its root-mean-square deviation (RMSD) from an initial conformation. A stable system will exhibit small fluctuations in RMSD around an average value. The simulations can also provide information on the local density of water molecules around different parts of the solute, revealing the extent of hydration. The hydrophobic bromophenyl group is expected to have a lower water density compared to the hydrophilic amine group.

In Silico Design Principles for 3-(4-Bromophenoxy)propan-1-amine-Derived Scaffolds

The 3-(4-bromophenoxy)propan-1-amine scaffold can serve as a starting point for the design of new molecules with specific biological activities. In silico design principles, such as scaffold hopping and ligand-based design, can be employed to explore the chemical space around this core structure. nih.govmdpi.comnih.gov

Scaffold hopping involves replacing the core structure with a different one while maintaining the same spatial arrangement of key functional groups. This can lead to the discovery of novel chemical series with improved properties. For example, the phenoxy group could be replaced by other aromatic or heteroaromatic rings to modulate the molecule's electronic and steric properties.

Ligand-based design can be used to generate derivatives with enhanced affinity for a particular biological target. This often involves making systematic modifications to the parent molecule and evaluating their predicted binding affinity using computational docking and scoring methods. For the 3-(4-bromophenoxy)propan-1-amine scaffold, modifications could include:

Substitution on the phenyl ring: Introducing different substituents at various positions on the phenyl ring can alter its electronic properties and interactions with a target protein.

Modification of the alkyl chain: The length and branching of the propane chain can be varied to optimize the distance and orientation between the phenoxy and amine groups.

Derivatization of the amine group: The primary amine can be converted to secondary or tertiary amines, or other functional groups, to explore different interaction patterns.

Predictive Modeling of Synthetic Pathways and Reaction Outcomes

Computational methods are increasingly being used to predict the feasibility and outcome of chemical reactions. For the synthesis of 3-(4-bromophenoxy)propan-1-amine and its derivatives, predictive modeling can help in identifying optimal reaction conditions and potential side products.

The synthesis of 3-(4-bromophenoxy)propan-1-amine typically involves the etherification of 4-bromophenol (B116583) with a suitable 3-aminopropanol derivative or a related precursor. Computational studies can be used to investigate the mechanism of such reactions, for instance, by calculating the activation energies for different reaction pathways. acs.org

Machine learning models, trained on large datasets of known reactions, are also emerging as powerful tools for predicting reaction outcomes. acs.org By inputting the structures of the reactants and reagents, these models can predict the major product of a reaction with a certain degree of accuracy. This can be particularly useful in planning multi-step syntheses of complex derivatives of the 3-(4-bromophenoxy)propan-1-amine scaffold.

For instance, in a Williamson ether synthesis to form the core structure, computational models could help predict the likelihood of O-alkylation versus C-alkylation on the phenoxide intermediate, and how solvent and counter-ion choice might influence this selectivity.

Advanced Analytical Methodologies for Research Characterization of 3 4 Bromophenoxy Propan 1 Amine, Hcl and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 3-(4-Bromophenoxy)propan-1-amine, HCl. Unlike standard mass spectrometry, HRMS provides the precise mass of the parent ion, typically with an accuracy of four decimal places or better. This high accuracy allows for the unambiguous determination of the elemental formula, confirming the presence of bromine with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio).

In addition to precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's structure through controlled fragmentation. The fragmentation pattern provides a roadmap of the molecule's connectivity. For 3-(4-Bromophenoxy)propan-1-amine, key fragmentation pathways would include the cleavage of the ether bond, loss of the aminopropyl side chain, and alpha-cleavage adjacent to the nitrogen atom. docbrown.info Analysis of these fragments helps to confirm the arrangement of the bromophenoxy group and the propanamine side chain.

Table 1: Hypothetical HRMS Fragmentation Data for 3-(4-Bromophenoxy)propan-1-amine

| Fragment Ion | Proposed Structure | Calculated m/z (for 79Br isotope) |

|---|---|---|

| [M+H]⁺ | [C₉H₁₃BrClNO]⁺ | 230.0126 |

| [M-NH₃]⁺ | [C₉H₁₀BrO]⁺ | 212.9913 |

| [C₆H₄BrO]⁺ | Bromophenoxy cation | 170.9494 |

Note: The table presents hypothetical data for the free base for illustrative purposes. The presence of bromine isotopes (79Br/81Br) would result in characteristic M and M+2 peaks.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For 3-(4-Bromophenoxy)propan-1-amine, HCl, a suite of advanced NMR experiments is employed for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

One-dimensional ¹H NMR confirms the presence of aromatic protons, with their chemical shifts and splitting patterns influenced by the bromine atom and the ether linkage. The aliphatic protons of the propanamine chain exhibit distinct signals, typically appearing between approximately 2.3 and 3.0 ppm due to the deshielding effect of the adjacent nitrogen atom. libretexts.org ¹³C NMR and DEPT experiments identify all unique carbon environments, including the quaternary carbon attached to the bromine.

Two-dimensional (2D) NMR techniques are crucial for piecing together the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, definitively establishing the connectivity within the propyl chain (e.g., -CH₂-CH₂-CH₂-). youtube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon atom. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) maps long-range (2-3 bond) correlations between protons and carbons. youtube.com This is particularly vital for confirming the connection between the propyl chain and the ether oxygen, and between the ether oxygen and the brominated aromatic ring.

Solid-State NMR (SSNMR) offers unique insights into the compound's structure in its solid, crystalline form. acs.org It is especially powerful for studying hydrochloride salts and halogenated compounds. nih.gov SSNMR can provide information on polymorphism, molecular packing, and intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) group and the chloride ion. nih.govnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(4-Bromophenoxy)propan-1-amine

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Aromatic CH (ortho to O) | ~6.9 (d) | ~116 |

| Aromatic CH (ortho to Br) | ~7.4 (d) | ~133 |

| Aromatic C-O | - | ~157 |

| Aromatic C-Br | - | ~114 |

| O-CH₂ | ~4.1 (t) | ~67 |

| -CH₂- | ~2.1 (p) | ~29 |

X-ray Crystallography for Single-Crystal and Powder Diffraction Studies

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystal.

Single-Crystal X-ray Diffraction (SCXRD) , when a suitable crystal can be grown, yields a complete molecular structure. mdpi.comcarleton.edu It provides precise data on bond lengths, bond angles, and torsional angles. carleton.edu For 3-(4-Bromophenoxy)propan-1-amine, HCl, SCXRD would confirm the connectivity, the conformation of the flexible propanamine chain, and the details of the crystal packing, including intermolecular hydrogen bonds and potential halogen-halogen interactions. scielo.br

Powder X-ray Diffraction (PXRD) is a powerful technique for analyzing the bulk crystalline material. youtube.com It is used to identify the specific crystalline form (polymorph) of the compound, which is a critical aspect of pharmaceutical and material science. youtube.com Each polymorph gives a unique diffraction pattern, acting as a fingerprint. PXRD is also used to assess the bulk purity of a sample and to study phase transitions that may occur under different conditions, such as temperature changes. nih.govacs.org The technique is particularly useful for characterizing hydrochloride salts of amines. acs.org

Table 3: Illustrative Crystallographic Data from a Hypothetical SCXRD Experiment

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 18.2 |

| β (°) | 95.5 |

| Volume (ų) | 1100 |

Chromatographic Techniques for Purity Assessment and Isolation of Reaction Products

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis. nih.gov A reversed-phase method, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with a buffer or additive like trifluoroacetic acid), would be typical for analyzing the hydrochloride salt of this amine. A UV detector would be suitable for detection, given the aromatic ring.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment, providing both separation and mass identification of volatile components. thermofisher.com Due to the polarity and potential for column interaction of the primary amine, derivatization may be required to improve peak shape and volatility. vt.edu

Supercritical Fluid Chromatography (SFC) is a valuable alternative, known for fast and efficient separations. chromatographyonline.com It is particularly advantageous for chiral separations. rsc.orgresearchgate.netnih.govwiley.com If a derivative of 3-(4-Bromophenoxy)propan-1-amine were synthesized to create a stereocenter, chiral SFC would be the method of choice for separating the enantiomers.

Table 4: Summary of Chromatographic Techniques and Applications

| Technique | Typical Stationary Phase | Typical Mobile Phase | Primary Application |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water + modifier | Purity assessment, quantification |

| GC-MS | DB-5 or similar | Helium | Impurity profiling (with derivatization) |

Spectroscopic Characterization (e.g., IR, UV-Vis) for Functional Group Identification

Simple spectroscopic techniques provide quick and valuable confirmation of key functional groups within the molecule.

Infrared (IR) Spectroscopy is used to identify characteristic vibrations of functional groups. For 3-(4-Bromophenoxy)propan-1-amine, HCl, the IR spectrum would be expected to show absorptions corresponding to N-H stretches (as a broad band for the ammonium salt), aromatic C-H and C=C stretches, the C-O-C ether stretch, and the C-Br stretch in the fingerprint region. youtube.comyoutube.com

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The brominated benzene (B151609) ring is the primary chromophore, and its absorption maxima (λ_max_) in the UV region can be used to confirm the presence of the aromatic system and can be useful for quantitative analysis via Beer's Law.

Table 5: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| R-NH₃⁺ | N-H stretch | 3000-2800 (broad) |

| Aromatic C-H | C-H stretch | 3100-3000 |

| Aromatic C=C | C=C stretch | ~1600, ~1475 |

| Aryl-O-Alkyl | C-O-C stretch | ~1250 (asymmetric) |

Future Directions and Emerging Research Avenues for 3 4 Bromophenoxy Propan 1 Amine, Hcl

Potential for Catalyst Development or Ligand Design Utilizing the Amine Moiety

The primary amine group in 3-(4-Bromophenoxy)propan-1-amine, HCl is a key functional handle for the development of novel catalysts and ligands. Primary amines are well-established as effective ligands for a variety of metal-catalyzed reactions. ijrpr.com The nitrogen atom's lone pair of electrons can coordinate to a metal center, influencing its electronic properties and reactivity.

The presence of the bromophenoxy group can further modulate the catalytic activity. The bromine atom, being an electron-withdrawing group, can affect the electron density on the phenoxy ring and, by extension, the coordination properties of the entire molecule when it acts as a ligand. This electronic tuning can be crucial for optimizing catalytic cycles. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of the ligand plays a critical role in the efficiency of oxidative addition and reductive elimination steps.

Furthermore, the propanamine linker provides conformational flexibility, which can be advantageous in ligand design. This flexibility allows the ligand to adopt various coordination modes, potentially accommodating different metal centers and stabilizing various transition states in a catalytic reaction. The combination of the primary amine, the electronically tunable bromophenoxy group, and the flexible linker makes 3-(4-Bromophenoxy)propan-1-amine, HCl a promising candidate for the synthesis of new ligands for reactions such as amination, hydrogenation, and carbon-carbon bond formation.

Table 1: Potential Catalytic Applications based on Structural Features

| Structural Feature | Potential Role in Catalysis | Relevant Research Areas |

| Primary Amine | Coordination to metal centers, proton transfer | Asymmetric catalysis, hydrogenation, amination reactions |

| Bromophenoxy Group | Electronic tuning of the metal center | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |

| Propanamine Linker | Conformational flexibility, chelation | Design of bidentate or polydentate ligands |

Integration into Automated Flow Chemistry and Continuous Synthesis Platforms

The structural characteristics of 3-(4-Bromophenoxy)propan-1-amine, HCl make it amenable to integration into modern automated synthesis platforms, including flow chemistry and continuous manufacturing processes. polysciences.com Flow chemistry offers numerous advantages over traditional batch synthesis, such as improved safety, better heat and mass transfer, and the potential for rapid reaction optimization and scale-up. nih.gov

The primary amine functionality can be readily utilized in continuous flow for a variety of transformations. For example, reductive amination, a common method for amine synthesis, can be efficiently performed in a flow setup. nih.gov Similarly, the amine group can be a handle for immobilization onto a solid support, creating a packed-bed reactor for continuous catalytic processes. This approach is particularly valuable for the synthesis of pharmaceutical intermediates and other fine chemicals.

Automated synthesis platforms, often coupled with flow reactors, enable the rapid generation of compound libraries for drug discovery and materials science research. chimia.ch The reactivity of the primary amine in 3-(4-Bromophenoxy)propan-1-amine, HCl allows for its use as a versatile building block in such automated systems. For instance, it can be readily acylated, alkylated, or used in multicomponent reactions to generate a diverse set of derivatives with tailored properties. The development of automated and continuous flow methods for the synthesis and derivatization of this compound could significantly accelerate the exploration of its potential applications.

Exploration of Materials Science Applications for Scaffold-Derived Polymers or Frameworks

The bifunctional nature of 3-(4-Bromophenoxy)propan-1-amine, HCl, possessing both a reactive amine and a modifiable aromatic ring, makes it an attractive monomer for the synthesis of novel polymers and functional materials. ijrpr.com

The primary amine can participate in various polymerization reactions, such as the formation of polyamides, polyimides, and polyureas. These polymers are known for their excellent thermal and mechanical properties. polysciences.com The bromophenoxy group offers a site for further functionalization, either before or after polymerization. For example, the bromine atom can be replaced through cross-coupling reactions to introduce different functional groups, thereby tuning the properties of the resulting polymer. This post-polymerization modification strategy allows for the creation of a wide range of materials from a single polymer backbone.

Furthermore, the rigid aromatic ring of the bromophenoxy group combined with the flexible propanamine linker can lead to the formation of polymers with interesting self-assembly properties. The interplay between the rigid and flexible segments can drive the formation of ordered nanostructures, such as micelles or vesicles, in solution. nih.gov Such self-assembled structures have potential applications in drug delivery, nanotechnology, and sensor technology. The ability to form well-defined nanostructures is a key area of research in modern materials science.

Table 2: Potential Polymer Architectures and Applications

| Polymer Type | Synthetic Route | Potential Applications |

| Polyamides/Polyimides | Polycondensation with diacids or dianhydrides | High-performance plastics, films, and fibers |

| Functional Polyethers | Copolymerization with epoxides | Stimuli-responsive materials, hydrogels, drug delivery |

| Self-Assembled Polymers | Controlled polymerization techniques | Nanocarriers for drug delivery, smart materials |

Interdisciplinary Research Opportunities Leveraging the Compound's Unique Structural Features

The unique combination of a primary amine, a brominated aromatic ring, and a flexible linker in 3-(4-Bromophenoxy)propan-1-amine, HCl opens up a wide range of interdisciplinary research opportunities.

In the field of medicinal chemistry, this scaffold could be a starting point for the development of new therapeutic agents. The amine group is a common feature in many biologically active molecules, and the bromophenoxy moiety can be explored for its potential to interact with biological targets. ijrpr.com For instance, substituted phenoxypropanamines have been investigated for their potential as neurological agents.

In the realm of materials science and electronics, the bromine atom can be exploited in the synthesis of conjugated materials. For example, through dehydrohalogenation or cross-coupling reactions, polymers with extended π-systems could be prepared, which may exhibit interesting electronic and optical properties for applications in organic electronics.

Q & A

Basic Research Question

- Solubility : Soluble in DMSO (>50 mg/mL), methanol, and hot water (<5 mg/mL). Insoluble in non-polar solvents (e.g., hexane) .

- Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Aqueous solutions are stable for ≤24 hours at pH 4–6 .

Experimental Implications : For biological assays, prepare stock solutions in DMSO and dilute in buffer to avoid precipitation. Use freshly prepared solutions for kinetic studies .

What biological targets or pathways are associated with 3-(4-Bromophenoxy)propan-1-amine, HCl?

Advanced Research Question

The bromophenoxy moiety may target enzymes or receptors due to its electron-withdrawing properties:

- Kinase Inhibition : Structural analogs with para-bromo substituents show activity against GSK-3β (IC₅₀ ~2–5 µM) by mimicking ATP-binding motifs .

- Antimicrobial Activity : Brominated phenoxy compounds disrupt bacterial membrane integrity via hydrophobic interactions (MIC = 8–16 µg/mL for S. aureus) .

Methodological Note : Use competitive binding assays (e.g., fluorescence polarization) to validate target engagement .

How can researchers resolve contradictions in reported biological activities of bromophenoxy derivatives?

Advanced Research Question

Discrepancies often arise from assay conditions or structural variations:

- Assay Variability : Compare results across cell lines (e.g., HEK293 vs. HeLa) and concentrations (dose-response curves).

- Substituent Effects : The para-bromo group enhances lipophilicity (logP ~2.8) compared to chloro (logP ~2.3), altering cell permeability .

| Substituent | Position | logP | Biological Activity |

|---|---|---|---|

| Br | para | 2.8 | Kinase inhibition |

| Cl | para | 2.3 | Moderate antimicrobial |

| OMe | para | 1.9 | Less studied |

Resolution : Conduct meta-analyses with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?

Advanced Research Question

- Prodrug Design : Introduce ester groups to improve oral bioavailability (e.g., acetylated amine) .

- CYP450 Metabolism : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation at the propyl chain) .

- Formulation : Nanoemulsions or liposomal encapsulation enhance plasma half-life (t₁/₂ > 6 hours in rodent models) .

How does the compound’s structural rigidity compare to analogs, and what are the implications for drug design?

Advanced Research Question

The phenoxy group provides conformational restraint, reducing entropy penalties during target binding. Comparative molecular dynamics simulations reveal:

- Binding Affinity : 3-(4-Bromophenoxy)propan-1-amine, HCl has 3-fold higher affinity for serotonin receptors (5-HT₂A) than flexible alkyl analogs .

- Selectivity : Rigidity minimizes off-target interactions (e.g., ~10% inhibition of hERG channels vs. 40% for flexible analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.